4-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H25N3O6 and its molecular weight is 427.457. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trimethoxyphenyl (TMP) group, which is present in this compound, have been known to target various proteins and enzymes. These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Compounds with the tmp group have been known to inhibit the aforementioned targets, leading to various biological effects .
Biochemical Pathways
The compound, by virtue of its TMP group, can affect multiple biochemical pathways. For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and growth. Inhibition of Hsp90 can destabilize many client proteins, leading to their degradation and affecting multiple cellular processes. Similarly, inhibition of TrxR can disrupt redox homeostasis, while inhibition of HLSD1 can affect gene expression .
Result of Action
The result of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Compounds with the TMP group have been associated with a wide range of biological effects, including anti-cancer , anti-fungal , anti-bacterial , antiviral , anti-parasitic , anti-inflammatory , anti-Alzheimer , anti-depressant , and anti-migraine properties .
Properties
IUPAC Name |
4-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)21-24-25-22(31-21)23-20(26)14-8-10-16(27-4)11-9-14/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAOMAVBLBKXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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